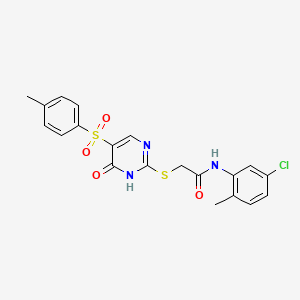

N-(5-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

描述

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S2/c1-12-3-7-15(8-4-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-16-9-14(21)6-5-13(16)2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRKCRMSSDLWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 492.0 g/mol. The compound features a chloro-substituted phenyl ring and a thioacetamide functional group, which are critical for its biological activity.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O4S2 |

| Molecular Weight | 492.0 g/mol |

| CAS Number | 904577-66-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research involving various substituted phenyl derivatives has shown promising results against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Case Study: Antimicrobial Screening

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing that compounds with halogenated substituents exhibited enhanced antimicrobial activity. Specifically, the presence of a chloro group was linked to increased lipophilicity, facilitating better membrane permeability and efficacy against Gram-positive bacteria and MRSA .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The positioning of substituents on the phenyl ring significantly influences its interaction with bacterial cell membranes and receptors.

Key Findings on SAR:

- Lipophilicity : Compounds with higher lipophilicity showed better penetration through lipid membranes, enhancing their antimicrobial properties.

- Substituent Positioning : Variations in the position of halogenated groups on the phenyl ring were correlated with differences in antimicrobial efficacy, indicating that specific configurations may optimize activity against particular pathogens .

In Vitro Studies

In vitro tests have confirmed the effectiveness of this compound against various microbial strains. For instance, derivatives with specific functional groups demonstrated varying degrees of inhibition against E. coli and C. albicans, showcasing the importance of chemical structure in determining biological outcomes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Alkylation of thiol-containing pyrimidinone intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Temperature control (room temperature to 80°C) to minimize side reactions .

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency .

- Critical Parameters :

- pH adjustment to stabilize intermediates.

- Purity of starting materials (e.g., 5-chloro-2-methylaniline and tosylated dihydropyrimidinone precursors).

- Reaction monitoring via TLC or HPLC to terminate reactions at optimal conversion .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ ~10.1 ppm), and pyrimidinone NH (δ ~12.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl and S atoms .

- Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, particularly the thioacetamide linkage and torsional angles of the tosyl group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different studies involving this compound?

- Methodology :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial studies or IC₅₀ for cytotoxicity) to compare activity across cell lines or bacterial strains .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to assess bioavailability discrepancies .

- Structural Analog Comparison : Benchmark against derivatives (e.g., N-(4-chlorophenyl) analogs) to identify substituent effects on activity .

Q. How can computational modeling techniques like DFT be applied to predict reactivity and interaction mechanisms of this compound?

- DFT Applications :

- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites; the tosyl group and thioacetamide linkage are likely reactive centers .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes like dihydrofolate reductase) using software like AutoDock .

- Mechanistic Insights :

- Study tautomerization of the dihydropyrimidinone ring under physiological conditions, which may influence binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。